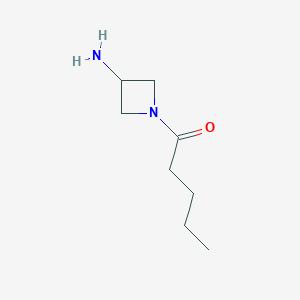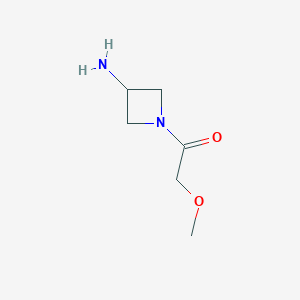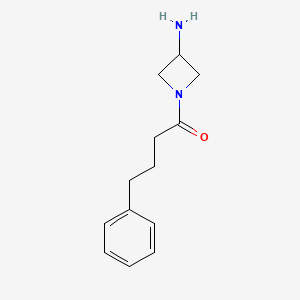
1-(3,5-ジメチルベンゾイル)アゼチジン-3-カルボン酸
概要
説明
Synthesis Analysis
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular formula of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is C13H15NO3. Its molecular weight is 233.26 g/mol.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis
The physical state of azetidine-3-carboxylic acid, a related compound, is solid . It is soluble in water . The melting point is 275 °C (dec.) .科学的研究の応用
医薬品化学
1-(3,5-ジメチルベンゾイル)アゼチジン-3-カルボン酸: は、多くの生物活性分子における重要なファーマコフォアであるアゼチジンコアを持つため、医薬品化学において貴重な化合物です . アゼチジンは、その環ひずみの安定性のユニークなバランスにより、降圧剤やキナーゼ阻害剤など、さまざまな薬剤に存在することが知られています . この化合物は、潜在的な治療用途を持つ新規誘導体を合成するために使用できます。
農業
農業分野では、アゼチジン誘導体は化学的な交雑剤として役立ちます . これらは、病気への抵抗性や収量の増加などの望ましい形質を持つ新しい作物の系統を作成するために使用できます。 アゼチジン環の反応性は、植物生物学に有益な方法で相互作用する化合物を生成するために利用できます。
材料科学
1-(3,5-ジメチルベンゾイル)アゼチジン-3-カルボン酸を含むアゼチジン誘導体は、独自の特性を持つ新しいポリマーの開発のために材料科学で使用できます . これらの材料は、抗菌コーティングからCO2吸着、非ウイルス遺伝子トランスフェクションまで、さまざまな用途を持つ可能性があります。
生化学
生化学では、アゼチジン含有化合物は、酵素基質相互作用を研究し、特定の生化学経路の阻害剤を開発するために使用されます . アゼチジン環の反応性により、緊密に結合し、非常に特異的な生化学的ツールを作成できます。
薬理学
薬理学的には、アゼチジン誘導体は、創薬における構成要素としての可能性が探求されています . そのひずんだながらも安定した構造により、生物学的標的を調節できる化合物を作り出すのに適しており、新しい薬剤の開発につながります。
有機合成
1-(3,5-ジメチルベンゾイル)アゼチジン-3-カルボン酸: は、有機合成における汎用性の高い出発物質です . これは、環化、求核置換、環状付加反応など、さまざまな合成経路を通じて複雑な分子を構築するために使用できます。 より大きな分子への組み込みは、独自の構造的および反応性の特徴を与えることができます。
Safety and Hazards
将来の方向性
Recent advances in the chemistry and reactivity of azetidines have been reported . Among the most important developments are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
作用機序
Target of Action
It is known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research .
Mode of Action
It is known that azetidine-3-carboxylic acid is a non-cleavable linker used in the synthesis of antibody-drug conjugates (adcs) and is also an alkyl chain-based protac linker that can be used in the synthesis of protacs .
Biochemical Pathways
It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, have the ability to selectively degrade target proteins .
生化学分析
Biochemical Properties
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids. The compound’s interaction with these enzymes can lead to the formation of stable enzyme-substrate complexes, thereby influencing the enzyme’s activity. Additionally, 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can bind to specific proteins, altering their conformation and function .
Cellular Effects
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and biosynthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biochemical processes .
Transport and Distribution
The transport and distribution of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid exhibits specific subcellular localization, which is critical for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is essential for elucidating its mechanism of action .
特性
IUPAC Name |
1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSHNUICBDTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)

![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)

![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)